Propanamide, N-acetyl-
Overview
Description
Propanamide, also known as N-acetylpropanamide, is an organic compound with the chemical formula CH3CH2C=O(NH2). It is the amide of propanoic acid and is a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .
Synthesis Analysis
Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .Molecular Structure Analysis
The molecular formula of N-acetylpropanamide is C5H9NO2. It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .Chemical Reactions Analysis
Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas . N-acetylcysteine amide is a membrane penetrating antioxidant with anti-inflammatory activity through regulation of activation of NF-κB and HIF-1α as well as modulation of ROS .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . Propanamide has a molar mass of 73.0938 g/mol .Scientific Research Applications
Antiproliferative Properties
A study identified a new propanamide analogue from Streptomyces sp. Q24, which showed activity in inhibiting the proliferation of human glioma cells. This indicates its potential use in cancer research and treatment (Ye, Chai, Lian, & Zhang, 2017).
HIV-1 Integrase Inhibitors
N-substituted propanamides were synthesized and evaluated for their potential as HIV-1 integrase inhibitors, indicating a role in antiviral drug development (Olomola et al., 2014).
Anticonvulsant Activity
A study used quantitative structure-activity relationship (QSAR) modeling and molecular docking techniques to analyze the anticonvulsant activity of propanamide derivatives, suggesting their use in treating seizures (Adedirin, Uzairu, Shallangwa, & Abechi, 2018).
Photocatalytic Degradation
Propanamide, N-acetyl-, was studied in the context of photocatalytic degradation, indicating its potential use in environmental applications and pollutant removal (Sturini, Fasani, Prandi, & Albini, 1997).
Antimicrobial Properties
Certain propanamide derivatives have been shown to possess antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Environmental Impact Studies
The movement and retention of N-(3,4-dichlorophenyl)propanamide, a propanamide derivative, in wetland systems were studied, providing insights into the environmental impact of such compounds (Perera, Burleigh, & Davis, 1999).
Safety And Hazards
Future Directions
There is ongoing research into the properties and potential applications of Propanamide and its derivatives. For example, a dithiol called NACMEAA, which is synthesized from abundant and largely accessible L-cystine, has been studied for its ability to reduce disulfide bonds in GSSG and lysozyme . Another study has developed a mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions .
properties
IUPAC Name |
N-acetylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKKBXQFQIQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336753 | |
Record name | Propanamide, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-acetyl- | |
CAS RN |
19264-34-7 | |
Record name | Propanamide, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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